molecular formula C23H34O3 B570627 4(5)-EpDPE methyl ester CAS No. 121818-29-9

4(5)-EpDPE methyl ester

Cat. No.: B570627
CAS No.: 121818-29-9
M. Wt: 358.5
InChI Key: WBYKJDXNMZXEMM-AGCIBMADSA-N
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Description

4(5)-EpDPE methyl ester is a synthetic compound derived from docosahexaenoic acid (DHA), an omega-3 fatty acid. This compound is part of the epoxy fatty acid family, which are known for their biological activities, including anti-inflammatory and anti-cancer properties. The methyl ester form enhances its stability and solubility, making it more suitable for various applications in scientific research and industry.

Scientific Research Applications

4(5)-EpDPE methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in cellular signaling pathways and its anti-inflammatory properties.

    Medicine: Investigated for potential therapeutic effects in treating inflammatory diseases and cancer.

    Industry: Utilized in the formulation of specialized lubricants and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism of ester formation and hydrolysis involves nucleophilic acyl substitution. In the formation of an ester from a carboxylic acid and an alcohol, the alcohol acts as a nucleophile and attacks the carbonyl carbon of the acid. In the hydrolysis of an ester, water acts as a nucleophile and attacks the carbonyl carbon of the ester .

Physical and Chemical Properties of Esters Esters are often volatile and many have characteristic pleasant odors. They have polar bonds but do not form hydrogen bonds with each other, so they have lower boiling points than alcohols or carboxylic acids of similar size .

Safety and Hazards

Like all chemicals, esters should be handled with care. They should be kept away from open flames and sparks due to their flammability. Inhalation, ingestion, or skin contact should be avoided .

Future Directions

The study of esters is an active area of research due to their widespread use in various industries. Future research may focus on developing new synthesis methods, exploring new reactions, and finding new applications for esters .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(5)-EpDPE methyl ester typically involves the epoxidation of docosahexaenoic acid followed by esterification. The process can be summarized in the following steps:

    Epoxidation: Docosahexaenoic acid is reacted with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions to form the epoxy derivative.

    Esterification: The resulting epoxy fatty acid is then esterified using methanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Epoxidation: Utilizing large reactors to handle the epoxidation of docosahexaenoic acid with m-CPBA.

    Continuous Esterification: Employing continuous flow reactors for the esterification step to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4(5)-EpDPE methyl ester undergoes several types of chemical reactions, including:

    Oxidation: Can be oxidized to form various oxo-derivatives.

    Reduction: Reduction reactions can convert the epoxy group to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the epoxy ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Produces oxo-derivatives and hydroxy derivatives.

    Reduction: Yields diols.

    Substitution: Results in substituted epoxy derivatives.

Comparison with Similar Compounds

Similar Compounds

    Epoxyeicosatrienoic acids (EETs): Similar in structure and function, derived from arachidonic acid.

    Epoxydocosapentaenoic acids (EpDPEs): Other epoxy derivatives of docosahexaenoic acid.

Uniqueness

4(5)-EpDPE methyl ester is unique due to its specific epoxy position and methyl ester form, which confer distinct chemical properties and biological activities. Compared to other epoxy fatty acids, it has shown superior stability and solubility, making it more suitable for certain applications in research and industry.

Properties

IUPAC Name

methyl 3-[3-[(2Z,5Z,8Z,11Z,14Z)-heptadeca-2,5,8,11,14-pentaenyl]oxiran-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-22(26-21)19-20-23(24)25-2/h4-5,7-8,10-11,13-14,16-17,21-22H,3,6,9,12,15,18-20H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYKJDXNMZXEMM-JEBPEJKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC1C(O1)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC1C(O1)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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